molecular formula C24H27FN4O B2375646 3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine CAS No. 1251600-09-5

3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine

Cat. No.: B2375646
CAS No.: 1251600-09-5
M. Wt: 406.505
InChI Key: YCPQDJGCMOQXJR-UHFFFAOYSA-N
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Description

The compound 3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is a complex organic molecule that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the naphthyridine core, followed by the introduction of the substituted phenyl group and the piperidine ring. Key steps may include:

    Formation of the Naphthyridine Core: This step often involves cyclization reactions using appropriate precursors under controlled conditions.

    Substitution Reactions: Introduction of the 5-fluoro-2-methylphenyl group through nucleophilic aromatic substitution.

    Coupling Reactions: Attachment of the piperidine ring via amide or amine coupling reactions.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of suitable solvents to facilitate reactions and purifications.

    Temperature and Pressure Control: Maintaining optimal reaction conditions to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups or carbonyl compounds.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, 3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine is investigated for its potential therapeutic properties. It may act as a lead compound in the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound could be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its unique properties may offer advantages in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (2-Ethylpiperidin-1-yl)(4-((5-chloro-2-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone
  • (2-Ethylpiperidin-1-yl)(4-((5-bromo-2-methylphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)methanone

Uniqueness

The uniqueness of 3-(2-ethylpiperidine-1-carbonyl)-N-(5-fluoro-2-methylphenyl)-7-methyl-1,8-naphthyridin-4-amine lies in its specific substitution pattern and the presence of the fluoro group, which can significantly influence its chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(2-ethylpiperidin-1-yl)-[4-(5-fluoro-2-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27FN4O/c1-4-18-7-5-6-12-29(18)24(30)20-14-26-23-19(11-9-16(3)27-23)22(20)28-21-13-17(25)10-8-15(21)2/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCPQDJGCMOQXJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=C(C=CC(=C4)F)C)C=CC(=N3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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